molecular formula C11H13NO3 B12358753 Spiro[1,3-dioxolane-2,6'-4a,5,7,8-tetrahydroquinoline]-2'-one

Spiro[1,3-dioxolane-2,6'-4a,5,7,8-tetrahydroquinoline]-2'-one

Cat. No.: B12358753
M. Wt: 207.23 g/mol
InChI Key: TYALORSGPXUURH-UHFFFAOYSA-N
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Description

Spiro[1,3-dioxolane-2,6’-4a,5,7,8-tetrahydroquinoline]-2’-one is a spirocyclic compound characterized by a unique structure that includes a dioxolane ring fused to a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,3-dioxolane-2,6’-4a,5,7,8-tetrahydroquinoline]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a quinoline derivative with a dioxolane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of Spiro[1,3-dioxolane-2,6’-4a,5,7,8-tetrahydroquinoline]-2’-one may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dioxolane-2,6’-4a,5,7,8-tetrahydroquinoline]-2’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Spiro[1,3-dioxolane-2,6’-4a,5,7,8-tetrahydroquinoline]-2’-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of Spiro[1,3-dioxolane-2,6’-4a,5,7,8-tetrahydroquinoline]-2’-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[1,3-dioxolane-2,5’- (4’,4’,8’,8’-tetramethyl-hexahydro-3’,9’-methanonaphthalene)]
  • 7’,8’-dihydro-5’H-spiro[1,3-dioxolane-2,6’-quinazoline]-2’-amine

Uniqueness

Spiro[1,3-dioxolane-2,6’-4a,5,7,8-tetrahydroquinoline]-2’-one is unique due to its specific spirocyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in the design of selective inhibitors or advanced materials.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,6'-4a,5,7,8-tetrahydroquinoline]-2'-one

InChI

InChI=1S/C11H13NO3/c13-10-2-1-8-7-11(14-5-6-15-11)4-3-9(8)12-10/h1-2,8H,3-7H2

InChI Key

TYALORSGPXUURH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3C1=NC(=O)C=C3)OCCO2

Origin of Product

United States

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